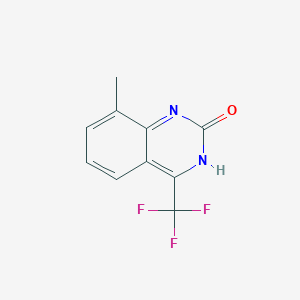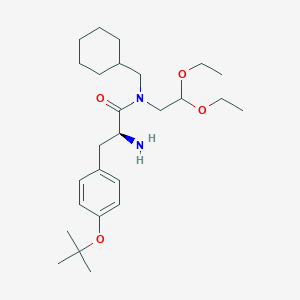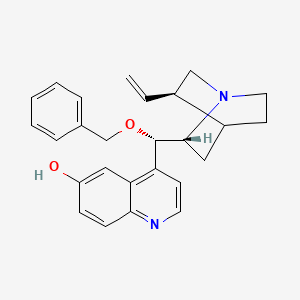![molecular formula C42H30O2 B13148398 4,4'-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan CAS No. 870119-37-2](/img/structure/B13148398.png)
4,4'-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan is a complex organic compound that belongs to the family of anthracene derivatives. This compound is known for its unique structural properties and its applications in various scientific fields, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan typically involves multiple steps, starting with the preparation of the anthracene core. The tert-butyl group is introduced to the anthracene moiety through a Friedel-Crafts alkylation reaction. The dibenzo[b,d]furan units are then attached via a series of coupling reactions, such as Suzuki or Sonogashira cross-coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to prevent side reactions and degradation of the product .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinones, while substitution reactions can produce halogenated or alkylated derivatives .
Aplicaciones Científicas De Investigación
4,4’-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 4,4’-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound acts as an emitter material, where it absorbs energy and re-emits it as light. The molecular structure allows for efficient energy transfer and high fluorescence quantum yields .
Comparación Con Compuestos Similares
Similar Compounds
2-tert-Butyl-9,10-di(naphth-2-yl)anthracene: Another anthracene derivative used in OLEDs with similar photophysical properties.
9,10-bis(2-phenyl-1,3,4-oxadiazole)anthracene: Known for its high thermal stability and efficiency in light-emitting applications.
Uniqueness
4,4’-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan stands out due to its unique combination of the anthracene core and dibenzo[b,d]furan units, which provide enhanced stability and photophysical properties. This makes it particularly suitable for high-performance optoelectronic devices .
Propiedades
Número CAS |
870119-37-2 |
|---|---|
Fórmula molecular |
C42H30O2 |
Peso molecular |
566.7 g/mol |
Nombre IUPAC |
4-(2-tert-butyl-10-dibenzofuran-4-ylanthracen-9-yl)dibenzofuran |
InChI |
InChI=1S/C42H30O2/c1-42(2,3)25-22-23-30-35(24-25)39(34-19-11-17-32-27-13-7-9-21-37(27)44-41(32)34)29-15-5-4-14-28(29)38(30)33-18-10-16-31-26-12-6-8-20-36(26)43-40(31)33/h4-24H,1-3H3 |
Clave InChI |
SCMMJCPOKIIBHU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC=CC5=C4OC6=CC=CC=C56)C7=CC=CC8=C7OC9=CC=CC=C89 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


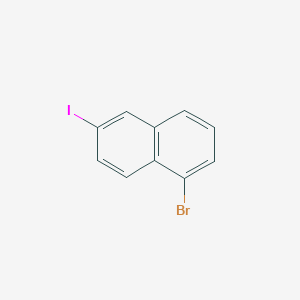
![2,9-Dibromo-6,13-bis[2-(dimethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13148319.png)
![4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13148323.png)

![2-Chlorospiro[fluorene-9,9'-xanthene]-7-carbonitrile](/img/structure/B13148330.png)
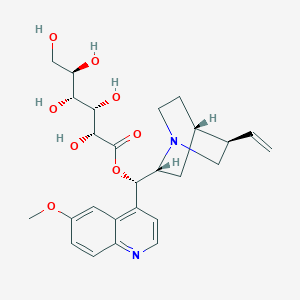


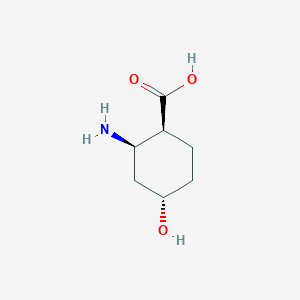
![Morpholine,4-[(2-nitrosophenyl)sulfonyl]-](/img/structure/B13148363.png)
![Methyl 4'-propyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13148364.png)
